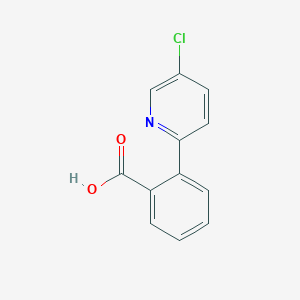

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid" is a chemical species that features a pyridine ring substituted with a chlorine atom and a benzenecarboxylic acid moiety. This structure suggests potential for various chemical interactions and reactivity due to the presence of both electron-withdrawing and electron-donating groups, as well as the ability to form hydrogen bonds.

Synthesis Analysis

The synthesis of related compounds often involves the cyclooligomerization of dichloropyrazine and dihydroxybenzoate under microwave irradiation, followed by transformation into the corresponding carboxylic acid functionalized compounds . Although the exact synthesis of "2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds shows that carboxylic acid groups can adopt various conformations and participate in hydrogen bonding. For instance, in one study, the carboxyl group of a benzoic acid molecule was twisted away from the attached ring, which could be similar to the conformational behavior of "2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid" . Additionally, the orientation of substituents on the pyridine and benzene rings can significantly affect the overall molecular conformation .

Chemical Reactions Analysis

Compounds with carboxylic acid and pyridine functionalities are known to engage in hydrogen bond interactions and can form supramolecular polymers or complexes with metal ions . The presence of a chlorine atom on the pyridine ring could influence the reactivity and the type of complexes formed. For example, reactions with transition metal ions can lead to the formation of metallomacrocycles and coordination polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid" can be inferred from related compounds. Hydrogen bonding plays a crucial role in the solid-state assembly of these molecules, as seen in the formation of cyclic hydrogen-bonded motifs and chains in the crystal structure . The formation of complexes with pyridine bases in benzene has been studied, indicating that multiple complexation states can exist depending on the steric and electronic properties of the interacting species . The solubility, melting point, and other physicochemical properties would be influenced by these interactions.

Applications De Recherche Scientifique

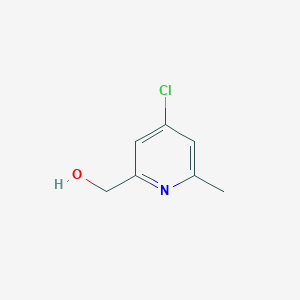

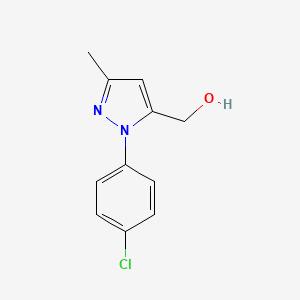

In another study, amides containing N-pyridylpyrazole moieties were synthesized . These compounds showed good insecticidal activities against Mythimna separata Walker, Plutella xylostella (Linnaeus, 1758) and Laphygma exigua Hübner . The synthesis involved stirring a mixture of the compound, methanol, H2O, and NaOH at room temperature for 6 hours .

-

Biochemical Research

- “2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid” is a biochemical that can be used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments to understand the role of certain proteins in biological processes .

-

Catalyst in Organic Synthesis

- Pyridine-2-carboxylic acid, a compound similar to “2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid”, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . This reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeded through the carbocation intermediate . The products were constructed very quickly under milder conditions .

-

Proteomics Research

- “2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid” is a biochemical that can be used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This compound could be used in various experiments to understand the role of certain proteins in biological processes .

-

Catalyst in Organic Synthesis

- Pyridine-2-carboxylic acid, a compound similar to “2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid”, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . This reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction proceeded through the carbocation intermediate . The products were constructed very quickly under milder conditions .

-

Synthesis of Pyridinylboronic Acids and Esters

-

Early Discovery Research

- “2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid”, a compound similar to “2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid”, is provided to early discovery researchers as part of a collection of unique chemicals . This compound could be used in various experiments to discover new biochemical interactions .

Orientations Futures

The future directions of research involving 2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid are not specified in the search results. Given its use in proteomics research , it may be involved in studies aimed at understanding protein function and interactions, which could have implications in various fields such as drug discovery, disease diagnostics, and biological research.

Propriétés

IUPAC Name |

2-(5-chloropyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTRPPBWTMUCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)